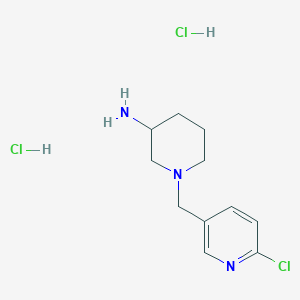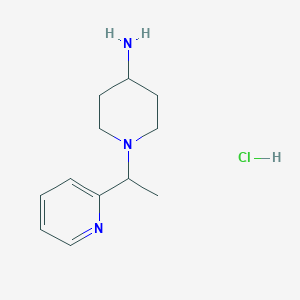
2-Isoindolincarbonylchlorid
Übersicht
Beschreibung
2-Isoindolinecarbonyl chloride is a chemical compound with the molecular formula C9H8ClNO and a molecular weight of 181.62 g/mol . It is also known by other synonyms such as isoindoline-2-carbonyl chloride and 1,3-dihydro-2H-isoindole-2-carbonyl chloride .
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) . Another synthetic strategy involves the reaction of indole 2-carboxylic acid with excess thionyl chloride in dry chloroform to obtain indole-2-acyl chloride .Molecular Structure Analysis
The molecular structure of 2-Isoindolinecarbonyl chloride can be analyzed using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which enable the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis
Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . The reaction of indole 2-carboxylic acid with excess thionyl chloride in dry chloroform results in indole-2-acyl chloride .Physical and Chemical Properties Analysis
2-Isoindolinecarbonyl chloride has a melting point of 125-127 °C, a boiling point of 326.2±32.0 °C (Predicted), and a density of 1.338±0.06 g/cm3 (Predicted) .Wissenschaftliche Forschungsanwendungen
Elektrochemische Detektion
2-Isoindolincarbonylchlorid: wurde bei der Synthese von Kupfer(II)-Komplexen mit gemischten Liganden auf Basis von Oxindol-Derivaten eingesetzt, die für die elektrochemische Detektion von Chloridionen von Bedeutung sind . Diese Komplexe weisen eine verbesserte Löslichkeit in organischen Lösungsmitteln auf und haben sich bei der Detektion von Chloridionen mittels zyklischer Voltammetrie bewährt.
Pharmazeutische Synthese
In der pharmazeutischen Forschung ist This compound an der Synthese von N-Isoindolin-1,3-dion-Heterocyclen beteiligt . Diese Verbindungen sind aufgrund ihrer Struktur und Eigenschaften von Bedeutung, die bei der Entwicklung neuer Wirkstoffgerüste, insbesondere für Antitumor-, Antibakterien- und Herz-Kreislauf-Medikamente, von Vorteil sind .
Entwicklung von Herbiziden
Die Derivate der Verbindung wurden auf ihre potenzielle Verwendung als Herbizide untersucht. Während spezifische Studien zu This compound in Herbiziden nicht direkt verfügbar sind, wurde die breitere Klasse der Isoindolin-Verbindungen auf ihre Rolle in der nachhaltigen Landwirtschaft und in Pestizidformulierungen untersucht .
Farbstoffe und Pigmente
This compound: gehört zur Klasse der Isoindolin-Verbindungen, die Anwendungen in Farbstoffen und Pigmenten finden. Diese Verbindungen werden wegen ihrer Farbeigenschaften geschätzt und wurden bei der Synthese von Pigmenten und Farbstoffen für verschiedene industrielle Anwendungen eingesetzt .
Polymeradditive
Isoindolin-Derivate, darunter This compound, sind für ihre Rolle als Polymeradditive bekannt. Sie tragen zur Verbesserung der Polymereigenschaften wie Stabilität, Haltbarkeit und Farbe bei .
Organische Synthese
In der organischen Synthese ist This compound ein wertvolles Zwischenprodukt. Säurechloride, einschließlich Isoindolincarbonylchloride, sind bei der Synthese verschiedener organischer Verbindungen unerlässlich und bieten einen Weg zur Herstellung komplexer Molekülstrukturen .
Photochrome Materialien
Schließlich wurden Isoindolin-Verbindungen aufgrund ihres Potenzials bei der Entwicklung photochromer Materialien beachtet. Diese Materialien können ihre Farbe reversibel ändern, wenn sie Licht ausgesetzt werden, was für Anwendungen in intelligenten Fenstern, optischen Speichern und photochromen Dekorationen von entscheidender Bedeutung ist .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that compounds with an indole nucleus, such as 2-isoindolinecarbonyl chloride, have been found to bind with high affinity to multiple receptors , which could potentially make them useful in developing new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets through hydrogen bonds . This interaction can inhibit the activity of various enzymes and proteins , leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to participate in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of chemical compounds. For instance, factors such as texture, temperature, moisture, redox potential, salinity, and pH can influence the biodegradation of organic compounds in soils . .
Eigenschaften
IUPAC Name |
1,3-dihydroisoindole-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-9(12)11-5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBYXUAYQUKEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70664673 | |
| Record name | 1,3-Dihydro-2H-isoindole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70664673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3432-58-4 | |
| Record name | 1,3-Dihydro-2H-isoindole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70664673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
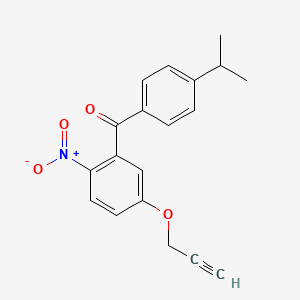
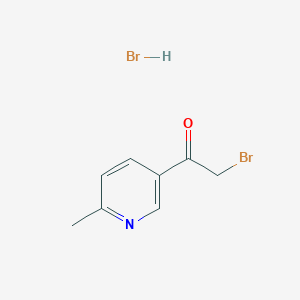
![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde](/img/structure/B1500623.png)

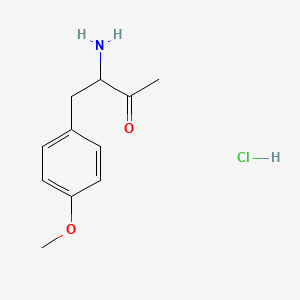

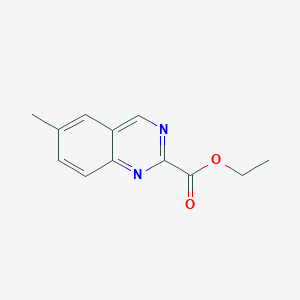
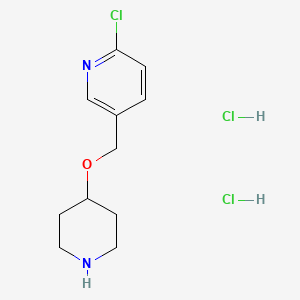

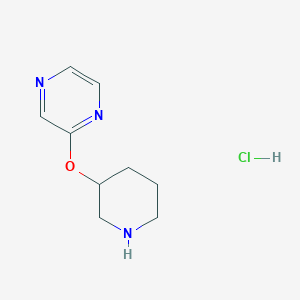
![[1-(4-Trifluoromethyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol](/img/structure/B1500644.png)
